estradiol diundecanoate chemical structure and physicochemical properties
estradiol diundecanoate chemical structure and physicochemical properties
An In-depth Technical Guide to Estradiol Diundecanoate
Executive Summary
Estradiol Diundecanoate, also known as estradiol diundecylate, is a synthetically produced ester of estradiol, the primary and most potent endogenous estrogen in humans. As a long-chain diester, it is designed as a long-acting prodrug for parenteral administration. Following intramuscular injection, it forms a depot in the muscle tissue from which it is slowly released and subsequently hydrolyzed by endogenous esterases to yield the active hormone, estradiol. This mechanism provides sustained and stable estradiol levels over an extended period, making it a subject of interest in hormone replacement therapy and other applications requiring long-term estrogen administration. This guide provides a comprehensive overview of its chemical structure, physicochemical characteristics, pharmacology, and analytical methodologies, intended for researchers and professionals in drug development.
Chemical Identity and Structure
Estradiol Diundecanoate is formally classified as an estrogen ester.[1] Its structure consists of the natural estradiol steroid nucleus with two undecanoate (undecylate) fatty acid chains attached via ester bonds at the C3 and C17β positions. These long, lipophilic ester chains are the primary reason for its distinct pharmacokinetic profile.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(8R,9S,13S,14S,17S)-13-methyl-3-undecanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate.[1] It has been marketed in Romania under the brand name Estrolent.[1]
Key Identifiers:
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Chemical Name: Estradiol 3,17β-diundecanoate
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Synonyms: Estradiol diundecylate, 17β-estradiol 3,17β-diundecylate[2]
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CAS Number: 1263-57-6[2]
Molecular Structure Visualization
The fundamental structure is composed of the four-ring steroid backbone of estradiol, with the two ester groups significantly increasing its molecular weight and lipophilicity.
Caption: Conceptual diagram of Estradiol Diundecanoate's molecular components.
Physicochemical Properties
The addition of two 11-carbon undecanoate chains to the estradiol molecule drastically alters its physical and chemical properties, primarily increasing its lipophilicity and reducing its aqueous solubility. This high lipophilicity is crucial for its function as a long-acting depot injectable.
| Property | Value | Source |
| Molecular Formula | C₄₀H₆₄O₄ | [1][2] |
| Molecular Weight | 608.95 g/mol | [1] |
| Appearance | Solid at room temperature (typical for steroid esters) | [3] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [4] |
| LogP (Octanol/Water) | High (inferred from structure and use in oil) | [5][6] |
| pKa | 11.13 (acidic, likely referring to any residual phenolic character) | [7] |
Synthesis and Manufacturing Overview
The synthesis of estradiol diundecanoate is achieved through the esterification of estradiol. The process involves reacting estradiol with an undecanoyl derivative, typically undecanoyl chloride or undecanoic anhydride, in the presence of a suitable catalyst or base. Both the phenolic hydroxyl group at the C3 position and the secondary alcohol at the C17β position are esterified.
General Synthetic Workflow
The synthesis is a standard esterification process tailored for steroid chemistry. Proper control of stoichiometry and reaction conditions is necessary to ensure the formation of the diester rather than a monoester.
Caption: High-level workflow for the synthesis of Estradiol Diundecanoate.
Pharmacology and Mechanism of Action
Pharmacodynamics: A Prodrug Approach
Estradiol diundecanoate itself is pharmacologically inactive. It functions as a prodrug that, after administration, is slowly cleaved by non-specific esterase enzymes present in the blood and tissues.[5] This enzymatic cleavage releases two molecules of undecanoic acid and one molecule of active 17β-estradiol.
The released estradiol is identical to the endogenous hormone and exerts its effects by binding to and activating estrogen receptors (ER), specifically ERα and ERβ.[8][9] These receptors are located within cells and act as ligand-activated transcription factors.[10]
Estrogen Receptor Signaling Pathway
Upon entering a target cell, estradiol binds to an estrogen receptor in the cytoplasm or nucleus. This binding event causes the receptor to dimerize. The estradiol-receptor complex then translocates into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This binding modulates the transcription of target genes, leading to the synthesis of proteins that produce the characteristic physiological effects of estrogen.[8][10]
Caption: Simplified signaling pathway of Estradiol via nuclear estrogen receptors.
Pharmacokinetics: The Depot Effect
The clinical value of estradiol diundecanoate derives from its pharmacokinetic profile. When injected intramuscularly in an oil-based vehicle, it forms a localized depot.[5]
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Absorption: The highly lipophilic nature of the compound causes it to be absorbed very slowly from the injection site into the systemic circulation.
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Metabolism: As it is absorbed, esterases gradually hydrolyze the ester bonds, releasing free estradiol over an extended period. This avoids the significant first-pass metabolism that occurs with oral estradiol administration.[5]
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Duration of Action: The long undecanoate ester chains result in a much longer duration of action compared to shorter-chain esters like estradiol valerate or cypionate. A single intramuscular injection can maintain therapeutic estradiol levels for several weeks to months.[5]
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Distribution and Elimination: Once released, estradiol circulates in the blood bound primarily to sex hormone-binding globulin (SHBG) and albumin. Its elimination follows the standard pathways for endogenous estrogens, involving metabolism in the liver to estrone and estriol, followed by conjugation and excretion in the urine.
Analytical Methodologies
The quantification and analysis of estradiol diundecanoate in pharmaceutical formulations or biological samples typically rely on reverse-phase high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.[6]
Example Protocol: HPLC-UV Analysis
This protocol provides a self-validating framework for the isocratic separation and quantification of estradiol diundecanoate.
1. Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV/Vis detector.
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Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio should be optimized to achieve appropriate retention and separation.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: ~280 nm (for the estradiol phenolic ring).
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Injection Volume: 20 µL.
2. Standard and Sample Preparation:
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Standard Stock Solution: Accurately weigh and dissolve a reference standard of estradiol diundecanoate in the mobile phase or acetonitrile to create a stock solution of known concentration (e.g., 1 mg/mL).
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Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
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Sample Preparation: Dilute the sample (e.g., an oil-based formulation) in a suitable solvent like hexane, followed by liquid-liquid extraction with acetonitrile to isolate the analyte from the oil matrix. The acetonitrile layer can then be directly injected or further diluted if necessary.
3. Analysis and Quantification:
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System Suitability: Inject a working standard multiple times to ensure system precision (RSD < 2%), theoretical plates, and tailing factor are within acceptable limits.
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Calibration: Inject the working standards in ascending order of concentration to generate a linear calibration curve (Concentration vs. Peak Area). The correlation coefficient (r²) should be > 0.999.
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Sample Analysis: Inject the prepared samples.
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Calculation: Determine the concentration of estradiol diundecanoate in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
References
- Elks J. (2014). The Dictionary of Drugs: Chemical Data: Chemical Data, Structures and Bibliographies. Springer.
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Wikipedia. (2023). Estradiol diundecylate. [Link]
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Wikipedia. (2023). Estradiol undecylate. [Link]
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PubChem. Estradiol Undecylate. National Center for Biotechnology Information. [Link]
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Wikidata. (2024). estradiol diundecylate. [Link]
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iChemical. Estradiol undecylate, CAS No. 3571-53-7. [Link]
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SIELC Technologies. (2018). Estradiol undecylate. [Link]
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News-Medical.Net. (2023). Estradiol Mechanism. [Link]
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Wikipedia. (2023). Pharmacokinetics of estradiol. [Link]
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U.S. Food and Drug Administration. (2018). accessdata.fda.gov. [Link]
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Wikipedia. (2023). Pharmacodynamics of estradiol. [Link]
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NCBI Bookshelf. (2023). Estradiol - StatPearls. [Link]
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Inxight Drugs. ESTRADIOL UNDECYLATE. [Link]
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